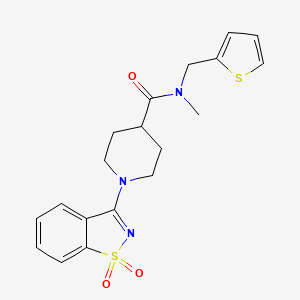![molecular formula C18H15F3N2O3 B7477608 N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as TFB-TBOA, and it is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in regulating the levels of glutamate in the brain.
Mecanismo De Acción
The mechanism of action of N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide involves the inhibition of EAAT2, which is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAAT2, this compound prevents the reuptake of glutamate, leading to an increase in the levels of glutamate in the brain. This increase in glutamate levels can have both beneficial and detrimental effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide are complex and depend on various factors such as the dose, route of administration, and duration of exposure. This compound has been shown to increase the levels of glutamate in the brain, which can lead to excitotoxicity and neuronal damage. However, it has also been shown to have neuroprotective effects in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its potency and specificity in inhibiting EAAT2, which makes it a valuable tool for studying the role of EAAT2 in regulating glutamate levels in the brain. However, its potential neurotoxicity and limited solubility in water can be significant limitations for certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide. One of the most promising directions is the development of more potent and selective EAAT2 inhibitors that can be used as therapeutic agents for neurodegenerative diseases. Another direction is the investigation of the potential neuroprotective effects of this compound in various conditions. Additionally, further research is needed to understand the complex biochemical and physiological effects of this compound and its potential implications for brain function and disease.
Métodos De Síntesis
The synthesis of N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-trifluoromethylbenzoyl chloride with N-(4-acetylanilino) glycine methyl ester. The resulting product is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide has several potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it is used as a tool to study the role of EAAT2 in regulating the levels of glutamate in the brain. This compound has also been used in studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-11(24)12-4-8-15(9-5-12)23-16(25)10-22-17(26)13-2-6-14(7-3-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRFYJXMLXHRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)

![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![2-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7477557.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)

![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)
